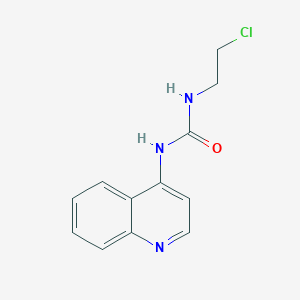

1-(2-Chloroethyl)-3-quinolin-4-yl-urea

Description

Properties

Molecular Formula |

C12H12ClN3O |

|---|---|

Molecular Weight |

249.69 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-quinolin-4-ylurea |

InChI |

InChI=1S/C12H12ClN3O/c13-6-8-15-12(17)16-11-5-7-14-10-4-2-1-3-9(10)11/h1-5,7H,6,8H2,(H2,14,15,16,17) |

InChI Key |

DTHOJYDCTUBJQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NC(=O)NCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Nitrosoureas

Alkylating and Carbamoylating Activity

Nitrosoureas such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) decompose into 2-chloroethyl diazohydroxide (alkylating agent) and cyclohexyl isocyanate (carbamoylating agent) . These intermediates alkylate DNA (forming cross-links) and carbamoylate proteins, respectively, contributing to cytotoxicity . In contrast, 1-(2-chloroethyl)-3-quinolin-4-yl-urea lacks the nitroso group, preventing similar decomposition.

Solubility and Biodistribution

Nitrosoureas like CCNU exhibit high lipid solubility (octanol/water distribution coefficient), enabling blood-brain barrier penetration, a key feature for treating brain tumors . The quinolin-4-yl group in this compound may enhance hydrophobicity compared to simpler urea derivatives (e.g., 1-(2-chloroacetyl)-3-(4-chlorophenyl)urea), but its solubility profile remains distinct from nitrosoureas due to the absence of cyclohexyl or nitroso groups .

DNA Interaction and Repair Inhibition

Nitrosoureas induce DNA-DNA interstrand cross-links, critical for their antileukemic activity . Breakdown products like 2-chloroethyl isocyanate (from 1,3-bis(2-chloroethyl)-1-nitrosourea) inhibit DNA repair by carbamoylating repair enzymes .

Comparison with Other Urea Derivatives

1-(2-Chloroacetyl)-3-(4-chlorophenyl)urea

This compound (CAS 13620-47-8) shares a chloroacetyl group with the target compound but replaces quinoline with a 4-chlorophenyl group. Its molecular weight (247.08 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)

The nitroso group enables dual alkylation/carbamoylation, whereas the target compound’s urea backbone may prioritize alkylation. CCNU’s cyclohexyl group enhances lipid solubility, whereas the quinoline moiety may alter tissue distribution .

Data Tables

Table 1: Structural and Functional Properties

| Compound | Alkylating Activity | Carbamoylating Activity | Solubility (Log P) | Key Substituents |

|---|---|---|---|---|

| This compound | Moderate (chloroethyl) | None (lacks nitroso) | Moderate (quinoline) | Quinolin-4-yl, chloroethyl |

| CCNU | High (via decomposition) | High (cyclohexyl isocyanate) | High (cyclohexyl) | Cyclohexyl, nitroso |

| 1-(2-Chloroacetyl)-3-(4-chlorophenyl)urea | Low (chloroacetyl) | None | Low (chlorophenyl) | 4-Chlorophenyl, chloroacetyl |

Research Findings and Implications

- Mechanistic Divergence: The absence of nitroso groups in this compound simplifies its mechanism, focusing on alkylation rather than dual alkylation/carbamoylation. This may reduce off-target protein carbamoylation, a source of bone marrow toxicity in nitrosoureas .

- Therapeutic Potential: While nitrosoureas like CCNU excel in brain tumor treatment, the target compound’s quinoline group could redirect its utility to cancers where DNA intercalation is advantageous .

- Toxicity Profile : Lower carbamoylating activity may improve therapeutic index compared to nitrosoureas, which exhibit dose-limiting hematological toxicity .

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 2-chloroethyl isocyanate (13 g) in tetrahydrofuran (15 mL) is added dropwise to quinolin-4-amine (13.4 g) in tetrahydrofuran (30 mL) at 0–5°C. Maintaining low temperatures prevents exothermic side reactions, while tetrahydrofuran’s polarity facilitates intermediate solubility. After 15 hours at room temperature, solvent evaporation yields the crude product, which is recrystallized from acetonitrile to afford white crystals (melting point: 103–104°C with decomposition).

Limitations and Modifications

While phosgene-derived isocyanates offer high reactivity, their toxicity necessitates substitutes. Recent advances employ N,N′-carbonyldiimidazole (CDI) as a safer carbonyl source. For instance, CDI (8 kg) reacts with 2-chloroethylamine hydrochloride (14.31 kg) in tetrahydrofuran at 0–5°C, followed by quinolin-4-amine addition, achieving 92% yield after distillation and aqueous workup.

Carbodiimide-Driven Coupling Strategies

Carbodiimides like CDI enable urea synthesis without handling volatile isocyanates. This two-step approach activates one amine as an imidazolide intermediate before introducing the second amine.

CDI-Mediated Activation

In a patented method, CDI (0.3–0.6 molar equivalents) reacts with 2-chloroethylamine hydrochloride in tetrahydrofuran at 0–5°C under nitrogen. The resulting imidazolide intermediate is treated with quinolin-4-amine at 25–30°C for 36 hours. Key advantages include:

-

Reduced side products from isocyanate oligomerization

-

Compatibility with moisture-sensitive substrates

Post-reaction, the mixture is quenched in pre-cooled water (0–5°C), and the precipitate is filtered and washed with n-heptane to isolate the product.

Alternative Catalytic and One-Pot Methods

Palladium-Catalyzed Carbonylation

Palladium-based catalysts enable urea synthesis via oxidative carbonylation of amines. Applying this to 2-chloroethylamine and quinolin-4-amine requires:

-

Pd(OAc)₂ (5 mol%)

-

Carbon monoxide (1 atm)

-

tert-Butyl hydroperoxide as oxidant

While this method avoids isocyanates, competing formamide and oxamide byproducts necessitate careful optimization.

Sonogashira Coupling for Quinoline Functionalization

A modular three-component synthesis constructs 4-aminoquinolines from bromoanilines, alkynes, and isocyanides. Adapting this, o-bromoaniline undergoes Sonogashira coupling with propargyl alcohol, followed by cyclization with tert-butyl isocyanide to yield 4-aminoquinoline. Subsequent urea formation with 2-chloroethyl isocyanate could streamline synthesis, though this route remains unexplored for the target compound.

Reaction Optimization and Scale-Up Considerations

Solvent Selection

Optimal solvents balance substrate solubility and reaction kinetics:

Tetrahydrofuran outperforms polar solvents due to improved intermediate stabilization.

Temperature and Stoichiometry

Exothermic reactions require controlled addition rates:

Molar ratios slightly favor the amine (1.1:1 amine:isocyanate) to drive completion.

Purification and Analytical Characterization

Recrystallization Techniques

Crude product purity improves via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.